molecular formula C26H20O2S2 B12529086 2,7-Bis(4-methylphenoxy)thianthrene CAS No. 697803-01-3

2,7-Bis(4-methylphenoxy)thianthrene

Cat. No.: B12529086
CAS No.: 697803-01-3
M. Wt: 428.6 g/mol
InChI Key: XBYVBRXJBBEXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(4-methylphenoxy)thianthrene is an organic compound characterized by its unique structure, which includes a thianthrene core substituted with two 4-methylphenoxy groups at the 2 and 7 positions. This compound is part of the thianthrene family, known for their sulfur-containing heterocyclic structures. Thianthrene derivatives are notable for their applications in various fields due to their unique electronic and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(4-methylphenoxy)thianthrene typically involves the reaction of thianthrene with 4-methylphenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where thianthrene is reacted with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(4-methylphenoxy)thianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Bis(4-methylphenoxy)thianthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(4-methylphenoxy)thianthrene is primarily related to its electronic structure. The thianthrene core can participate in electron transfer processes, making it useful in redox reactions. The presence of the 4-methylphenoxy groups can influence the compound’s reactivity and interaction with molecular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Thianthrene: The parent compound with a simpler structure.

    2,7-Bis(3-aminophenoxy)thianthrene: A derivative with amino groups instead of methyl groups.

    2,7-Bis(4-aminophenylenesulfanyl)thianthrene: Another derivative with different substituents.

Uniqueness: 2,7-Bis(4-methylphenoxy)thianthrene is unique due to the presence of the 4-methylphenoxy groups, which can enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .

Properties

CAS No.

697803-01-3

Molecular Formula

C26H20O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

2,7-bis(4-methylphenoxy)thianthrene

InChI

InChI=1S/C26H20O2S2/c1-17-3-7-19(8-4-17)27-21-11-13-23-25(15-21)29-24-14-12-22(16-26(24)30-23)28-20-9-5-18(2)6-10-20/h3-16H,1-2H3

InChI Key

XBYVBRXJBBEXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)SC4=C(S3)C=CC(=C4)OC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.